
2,4,4-Trimethylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain with three methyl groups attached. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhexan-2-ol can be synthesized through several methods. One common approach involves the hydration of 2,4,4-trimethylhexene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond, resulting in the formation of the alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,4,4-trimethylhexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 2,4,4-trimethylhexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 2,4,4-trimethylhexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2,4,4-Trimethylhexanone.
Reduction: 2,4,4-Trimethylhexane.
Substitution: Various halides and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,4,4-Trimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It is investigated for its potential use in pharmaceutical formulations.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethylhexan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of metabolites that can exert various effects.
Comparación Con Compuestos Similares
2,4,4-Trimethylhexan-2-ol can be compared with other similar compounds, such as:
2,4,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
2,2,4-Trimethylhexane: Another isomer with a different arrangement of methyl groups.
2,4,5-Trimethylhexan-2-ol: A similar alcohol with an additional methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Propiedades
Número CAS |
66793-91-7 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
2,4,4-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-6-8(2,3)7-9(4,5)10/h10H,6-7H2,1-5H3 |
Clave InChI |
QMEHJTXRYVSFES-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


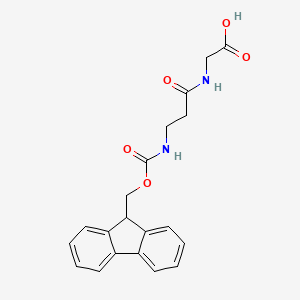

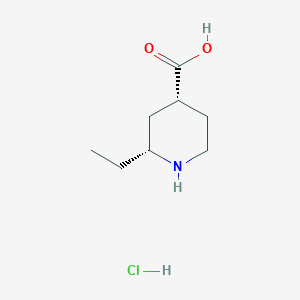

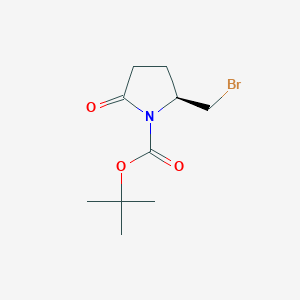
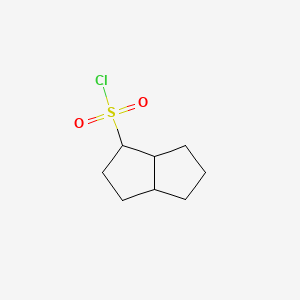
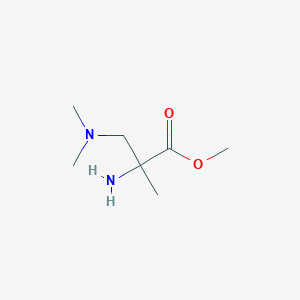


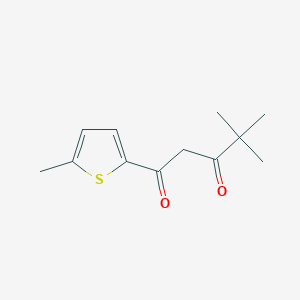
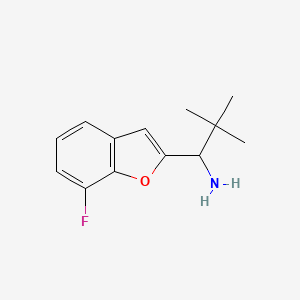
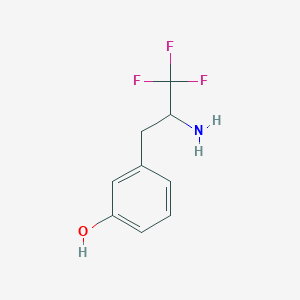

![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
